1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Overview
Description
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is a chemical compound with the CAS Number: 761440-64-6. It has a linear formula of C12H14N2O4 .
Synthesis Analysis
The synthesis of this compound starts from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis
The IUPAC name of this compound is 1-(3-methoxy-4-nitrophenyl)-4-piperidinone. The InChI code is 1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are mainly oxidation reactions. Sodium chlorite is used as an oxidizing agent to convert the piperidine cycle to the corresponding lactam .Scientific Research Applications
Kinetics and Reaction Mechanisms
- Aminolysis Reactions : Research has shown that compounds related to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, such as 3-methoxyphenyl 4-nitrophenyl thionocarbonates, react with alicyclic amines. These reactions are studied to understand their kinetics and mechanisms, which are crucial for chemical synthesis and pharmaceutical applications (Castro et al., 2001).
Synthesis and Characterization
- Synthesis of Stereoisomers : Research has been conducted on the synthesis and pharmacological activity of stereoisomers of related compounds. These studies provide insight into the synthesis process and the pharmacological activities of the resulting compounds (Muto et al., 1988).
- Characterisation and Stereochemistry : The synthesis and stereochemical investigations of N-nitroso and N-formyl derivatives of compounds similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one are studied, providing valuable information for the development of new pharmaceuticals (Ponnuswamy et al., 2015).
Pharmaceutical Applications
- Antibacterial Activity : A study has shown that compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing bacterial resistance to antibiotics (Kim et al., 2011).
Analytical Chemistry
- NMR Studies : Nuclear Magnetic Resonance (NMR) studies of substituted nitropyridines and nitrobenzenes, which are structurally related to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, provide important insights into the structural and electronic properties of these compounds (Nudelman et al., 1986).
Reactivity and Mechanisms
- Electron-Transfer Kinetics : Nitroxide radicals, which have structural similarities, have been investigated for their electron-transfer rate constants, offering potential use as high power-rate electrode-active materials (Suga et al., 2004).
Biological and Pharmacological Studies
- Insecticidal Activity : Pyridine derivatives, which share structural features with 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, have been synthesized and tested for insecticidal activity against cowpea aphid, demonstrating potential applications in agriculture (Bakhite et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVGKNTWOBCSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649783 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
CAS RN |
761440-64-6 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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